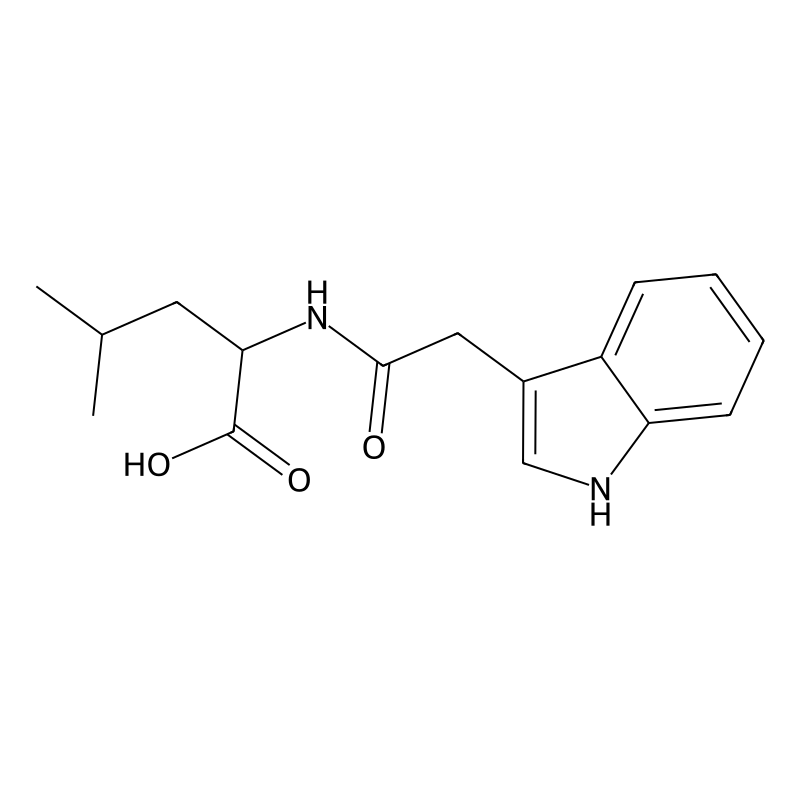

Indole-3-acetyl-L-leucine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Indole-3-acetyl-L-leucine is a compound that belongs to the class of indole derivatives and is characterized by its structure, which includes an indole ring attached to an acetyl group and the amino acid L-leucine. This compound is recognized for its role as a plant metabolite and is functionally related to indole-3-acetic acid, a well-known plant hormone that regulates growth and development. Indole-3-acetyl-L-leucine is also classified as an amide due to the presence of the amide bond formed between the indole-3-acetic acid and L-leucine .

- Oxidation: The indole ring can be oxidized to produce various derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The carbonyl group within the indole-3-acetic acid moiety can be reduced to form alcohols, utilizing reducing agents like lithium aluminum hydride or sodium borohydride.

- Electrophilic Substitution: The indole ring can participate in electrophilic substitution reactions, leading to various substituted derivatives when treated with halogens or nitro groups under acidic conditions .

These reactions contribute to the versatility of indole-3-acetyl-L-leucine in synthetic organic chemistry.

Indole-3-acetyl-L-leucine exhibits significant biological activity, particularly in plant physiology. It is involved in various biochemical pathways related to tryptophan metabolism, influencing cellular functions such as:

- Cell Signaling: It affects signaling pathways that regulate gene expression and cellular metabolism.

- Protein Interaction: The compound can bind to specific proteins, modulating their activity and potentially altering metabolic processes.

- Growth Regulation: As a derivative of indole-3-acetic acid, it plays a role in regulating plant growth and development by influencing auxin levels .

The synthesis of indole-3-acetyl-L-leucine typically involves the reaction of indole-3-acetic acid with L-leucine. A common method employs dicyclohexylcarbodiimide as a coupling reagent to facilitate the formation of the amide bond. This reaction is generally carried out in organic solvents such as dimethylformamide or tetrahydrofuran under mild conditions.

Industrial Production

For industrial applications, similar synthetic routes are employed on a larger scale, often utilizing automated reactors and continuous flow systems. Purification techniques like crystallization and chromatography are crucial for achieving high purity levels of the final product .

Indole-3-acetyl-L-leucine has various applications, including:

- Agricultural Research: Used in studies related to plant growth regulation and hormone interactions.

- Pharmaceutical Development: Investigated for potential therapeutic effects due to its biological activity.

- Biochemical Studies: Serves as a substrate in enzymatic assays related to tryptophan metabolism .

Research indicates that indole-3-acetyl-L-leucine interacts with several biomolecules, influencing pathways associated with cellular signaling and metabolic regulation. Its ability to bind with proteins suggests potential roles in modulating enzyme activities and gene expression profiles. Further studies are needed to elucidate the full extent of its interactions within biological systems .

Indole-3-acetyl-L-leucine shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Relation | Unique Features |

|---|---|---|

| Indole-3-acetic acid | Parent compound | Functions primarily as a plant growth hormone |

| N-(indole-3-acetyl)-L-aspartic acid | Another amino acid conjugate | Different amino acid linkage affects biological activity |

| Indole-3-butyric acid | Synthetic auxin | Widely used as a rooting hormone in plant propagation |

Uniqueness

The presence of L-leucine in indole-3-acetyl-L-leucine may enhance its stability and bioavailability compared to other similar compounds. This unique combination allows it to serve distinct roles in both scientific research and potential industrial applications .

Enzymatic Synthesis via GRETCHEN HAGEN 3 Acyl Acid Amidosynthetases

Indole-3-acetyl-L-leucine represents a crucial conjugate in plant auxin homeostasis, synthesized through the enzymatic activity of GRETCHEN HAGEN 3 acyl acid amidosynthetases [6]. These enzymes facilitate the formation of amide-linked indole-3-acetic acid conjugates through a highly regulated biochemical process [10]. The enzymatic synthesis follows a Bi Uni Uni Bi Ping Pong mechanism, as established through comprehensive kinetic analyses of GRETCHEN HAGEN 3 enzymes [8].

The catalytic process initiates when the unbound GRETCHEN HAGEN 3 enzyme interacts with adenosine triphosphate and indole-3-acetic acid in the presence of magnesium ions [6]. This interaction results in the formation of an indole-3-acetic acid adenosine monophosphate intermediate and the concurrent release of pyrophosphate [8]. Subsequently, L-leucine attaches to the enzyme-indole-3-acetic acid-adenosine monophosphate complex, leading to the displacement of adenosine monophosphate and the establishment of an amide linkage between indole-3-acetic acid and L-leucine [6] [8].

Research has demonstrated that multiple GRETCHEN HAGEN 3 enzymes possess the capacity to synthesize indole-3-acetyl-L-leucine conjugates [10]. Recombinant GRETCHEN HAGEN 3 enzymes from Arabidopsis thaliana have shown significant activity toward leucine as a substrate, producing measurable quantities of indole-3-acetyl-L-leucine through in vitro reactions [10]. The substrate specificity studies reveal that these enzymes demonstrate broad activity ranges toward various amino acids, with leucine representing one of the preferred substrates for conjugation reactions [10].

Role of Adenosine Triphosphate-Dependent Conjugation Mechanisms

The formation of indole-3-acetyl-L-leucine relies fundamentally on adenosine triphosphate-dependent conjugation mechanisms that ensure precise regulation of auxin homeostasis [6] [8]. The adenosine triphosphate-dependent process begins with the binding of adenosine triphosphate to the free enzyme, followed by the addition of indole-3-acetic acid to form an enzyme-adenosine triphosphate-indole-3-acetic acid ternary complex [8].

The first half-reaction leads to the release of pyrophosphate with formation of the proposed indole-3-acetic acid-adenylate intermediate in the active site [8]. This adenylation step represents a critical regulatory point in the conjugation process, as the formation of the adenylated intermediate has been directly confirmed through mass spectrometry analyses [8]. The intermediate demonstrates catalytic competence, as the addition of leucine leads to loss of the intermediate and formation of the final reaction product [8].

Product inhibition studies using pyrophosphate as an inhibitor have revealed the ordered sequence of substrate binding and product release [8]. The pyrophosphate inhibition patterns versus adenosine triphosphate, indole-3-acetic acid, and leucine are consistent with an ordered addition of adenosine triphosphate followed by indole-3-acetic acid in the first half-reaction [8]. The final reaction products, indole-3-acetyl-L-leucine and adenosine monophosphate, are then sequentially released from the enzyme active site [8].

| Reaction Parameter | Value | Reference |

|---|---|---|

| Enzyme-Substrate Complex Formation | Sequential ordered mechanism | [8] |

| Adenylate Intermediate Formation | Mass spectrometry confirmed | [8] |

| Product Release Order | Indole-3-acetyl-L-leucine before adenosine monophosphate | [8] |

| Magnesium Ion Requirement | Essential for activity | [6] [8] |

Tissue-Specific Distribution in Plant Systems

The distribution of indole-3-acetyl-L-leucine exhibits distinct tissue-specific patterns across different plant systems, reflecting the complex regulation of auxin homeostasis in various plant organs [2] [17]. Quantitative analyses have revealed that indole-3-acetyl-L-leucine concentrations vary significantly between different plant tissues and developmental stages [17].

In Arabidopsis thaliana, indole-3-acetyl-L-leucine shows particularly high accumulation in root tissues, with concentrations reaching approximately 0.15 picograms per milligram fresh weight [17]. This represents a substantially higher level compared to aerial plant parts, where concentrations are approximately sixty percent lower [17]. The preferential accumulation in root systems suggests a specialized role for this conjugate in root-specific auxin homeostasis and signaling processes [17].

Comparative tissue distribution studies across multiple plant species have demonstrated species-specific variations in indole-3-acetyl-L-leucine accumulation patterns [2]. In pea cotyledons, novel oxidized derivatives of indole-3-acetyl-L-leucine, specifically 2-oxindole-3-acetyl-leucine, have been identified as naturally occurring auxin metabolites [2]. These findings indicate that the metabolic fate of indole-3-acetyl-L-leucine extends beyond simple storage functions to include oxidative transformation pathways [2].

The tissue-specific expression of GRETCHEN HAGEN 3 genes correlates with the observed distribution patterns of indole-3-acetyl-L-leucine [6]. Transcriptional regulation studies have revealed that different GRETCHEN HAGEN 3 family members show distinct expression patterns across plant tissues, contributing to the spatiotemporal control of indole-3-acetyl-L-leucine synthesis [6]. This differential expression underlies the tissue-specific accumulation patterns observed in quantitative metabolite analyses [17].

| Plant Species | Tissue Type | Concentration (pg/mg FW) | Reference |

|---|---|---|---|

| Arabidopsis thaliana | Root tissue | 0.15 | [17] |

| Arabidopsis thaliana | Aerial parts | 0.06 | [17] |

| Arabidopsis thaliana | Young leaves | Below detection limit | [17] |

| Pisum sativum | Cotyledons | 2-oxindole-3-acetyl-leucine detected | [2] |